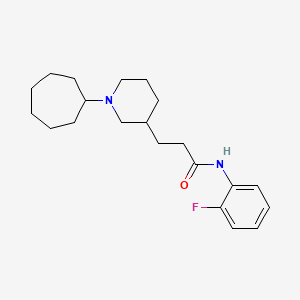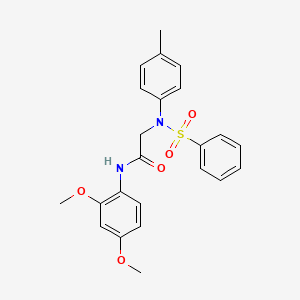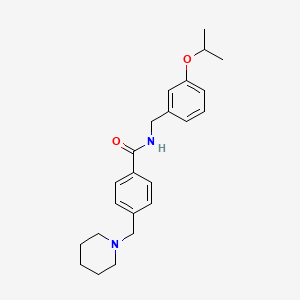
5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one, also known as CBMZ, is a thiazole derivative that has gained attention in scientific research due to its potential therapeutic applications. CBMZ has been studied for its anti-cancer and anti-inflammatory properties, as well as its ability to inhibit certain enzymes.
Mecanismo De Acción
5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been found to inhibit the activity of certain enzymes, including topoisomerase and carbonic anhydrase. This inhibition leads to the disruption of DNA replication and the inhibition of tumor growth. Additionally, 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been shown to have antioxidant effects and to improve insulin sensitivity. However, further research is needed to fully understand the mechanisms behind these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects on enzymes and cells can be easily measured. However, 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one derivatives with improved properties, such as increased solubility and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms behind 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one's effects on enzymes and cells, as well as its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one involves the reaction of 4-chlorobenzaldehyde and 4-methyl-1-piperazinecarboxamide with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been studied for its potential therapeutic applications in various scientific fields. In cancer research, 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 5-(4-chlorobenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-18-6-8-19(9-7-18)15-17-14(20)13(21-15)10-11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXXHGFEFVWBLH-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6124548.png)
![1-ethyl-4-{[{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6124550.png)
![ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6124556.png)
![7-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B6124562.png)


![4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6124575.png)

![2-(1,4-dimethyl-2-piperazinyl)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}acetamide](/img/structure/B6124585.png)


![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6124599.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6124614.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone](/img/structure/B6124626.png)